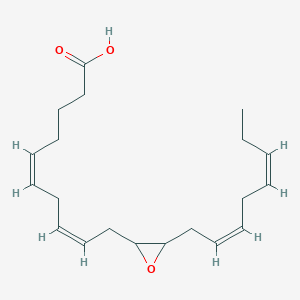
11(12)-EpETE
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 11(12)-EpETE, such as 12-epi-PGF2α, involves novel methodologies that include radical cyclization processes. For instance, the synthesis of 12-epi-PGF2α used a key synthon produced by radical cyclization, highlighting the importance of understanding radical mechanisms in the synthesis of eicosanoid derivatives (Hwang et al., 1996).
Molecular Structure Analysis
The molecular structure of 11(12)-EpETE can be elucidated through various spectroscopic methods and theoretical calculations. Studies on similar compounds, like 11,12-epoxydrim-8(9)-en-11β-ol-7-one, determined by X-ray diffraction, provide insight into the stereochemistry and spatial configuration of epoxyeicosatrienoic acids. The hydroxyl group positioning and the epoxy ring structure play significant roles in the biological activity of these molecules (Kravtsov et al., 2000).
Chemical Reactions and Properties
The reactivity of 11(12)-EpETE is characterized by its interactions and transformations in biological systems. For instance, the study of arachidonic acid epoxides revealed through [18O]oxygen studies the intramolecular transfer of the terminal hydroxyl group of a hydroperoxide to form hydroxyepoxides, demonstrating the complex reactions these molecules undergo (Pace-Asciak, 1984).
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
The research conducted by Pace-Asciak (1984) delved into the chemical properties of 11(12)-EpETE, specifically examining the formation of hydroxyepoxides from arachidonic acid epoxides. This study used advanced techniques such as gas chromatography-mass spectrometry to elucidate the molecular transformations involved. Key findings included the demonstration of an intramolecular transfer of the terminal hydroxyl group in the hydroperoxide of 12-HPETE, leading to the formation of hydroxyepoxides like 8H-11,12-EPETE and 10H-11,12-EPETE. This research contributes to a deeper understanding of the chemical behavior of 11(12)-EpETE and its derivatives, which is crucial for potential applications in scientific research and pharmaceutical development (Pace-Asciak, 1984).
Wirkmechanismus
Target of Action
The primary targets of 11(12)-EpETE are still under investigation. It is known that eicosanoids, the class of compounds to which 11(12)-epete belongs, often interact with g-protein coupled receptors (gpcrs) on the cell surface . These receptors play a crucial role in transmitting signals from outside the cell to the inside, initiating various cellular responses .
Mode of Action
Generally, eicosanoids like 11(12)-EpETE are thought to bind to their target GPCRs, triggering a cascade of intracellular events . This can lead to changes in gene expression, cell function, and ultimately, physiological responses .
Biochemical Pathways
Eicosanoids, including 11(12)-EpETE, are involved in a variety of biochemical pathways. They are derived from arachidonic acid via the cyclooxygenase or lipoxygenase pathways . The specific pathways affected by 11(12)-EpETE and their downstream effects are still being researched.
Pharmacokinetics
Eicosanoids are generally rapidly absorbed and distributed throughout the body . They are metabolized primarily in the liver and excreted in the urine . These properties can impact the bioavailability of 11(12)-EpETE, influencing its efficacy and duration of action .
Result of Action
Eicosanoids are known to play roles in inflammation, immune response, and homeostasis . Depending on the specific target and cellular context, 11(12)-EpETE could potentially influence these processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 11(12)-EpETE. Factors such as pH, temperature, and the presence of other molecules can affect the stability of 11(12)-EpETE and its ability to interact with its targets . Additionally, the cellular environment, including the types of cells present and their state of health, can also influence the action of 11(12)-EpETE .
Eigenschaften
IUPAC Name |
(5Z,8Z)-10-[3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h3-4,6,8-10,12-13,18-19H,2,5,7,11,14-17H2,1H3,(H,21,22)/b4-3-,8-6-,12-9-,13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOKDYBJJBDJGY-BVILWSOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC1C(O1)CC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC1C(O1)C/C=C\C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11(12)-EpETE | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between 11(12)-EpETE and pulmonary hypertension based on the research findings?
A: The research paper [] investigated the association of various eicosanoid metabolites, including 11(12)-EpETE, with pulmonary hypertension. The study found that higher levels of 11(12)-EpETE were linked to a reduced likelihood of PH. This suggests a potential protective role of 11(12)-EpETE against PH development. Notably, the study observed a transpulmonary release of 11(12)-EpETE, indicating its active transport from the lungs into the circulation, which may contribute to its protective effects.
Q2: The abstract mentions other eicosanoid metabolites associated with PH. How does the role of 11(12)-EpETE differ from those metabolites?
A: The research identified various eicosanoid metabolites with differing associations with PH. While elevated 11(12)-EpETE levels were linked with lower PH odds, metabolites like leukotriene (LTB4) and arachidonic acid derivatives (11,12 diHETrE) were associated with higher odds of PH []. Furthermore, the study observed transpulmonary uptake for metabolites linked with increased PH risk and transpulmonary release for those associated with lower risk, as seen with 11(12)-EpETE. This difference in directionality suggests distinct mechanisms of action and potential opposing roles in PH pathogenesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B1257102.png)
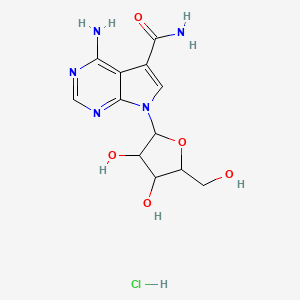
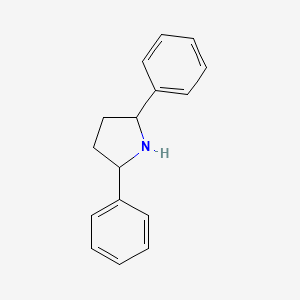
![[(1R,2S,4S,10R,12S,14R,15R)-7-formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B1257106.png)
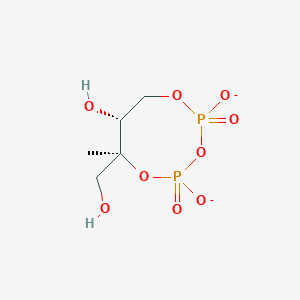
![Thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B1257111.png)
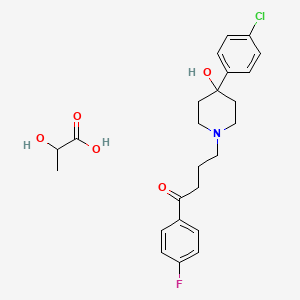
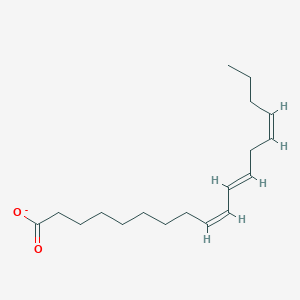
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,4R)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1257116.png)
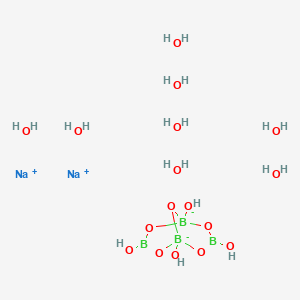
![2-acetamido-3-O-[(1R)-1-carboxylatoethyl]-2-deoxy-D-glucopyranose](/img/structure/B1257120.png)
![6-Isopropyl-N-[2-[(7-chloroquinoline-4-yl)amino]ethyl]-8abeta-methyl-4abeta,7,8,8a-tetrahydrospiro[1,2,4-benzotrioxin-3,1'-cyclohexane]-4'-amine](/img/structure/B1257122.png)
![3-[[2-(4-Bromophenyl)-1-oxoethyl]amino]-3-[4-[(4-fluorophenyl)methylamino]-3-nitrophenyl]propanamide](/img/structure/B1257123.png)
![(Z,2Z)-4-amino-2-[amino(methylsulfanyl)methylidene]-3-isocyano-4-methylsulfanylbut-3-enenitrile](/img/structure/B1257124.png)